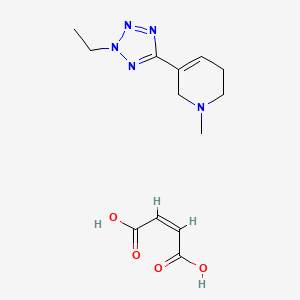

Alvameline maleate

Übersicht

Beschreibung

Alvameline maleate: is a compound known for its pharmacological properties as a partial agonist of the muscarinic acetylcholine receptor M1 and an antagonist of the muscarinic acetylcholine receptors M2 and M3 . It has been investigated for its potential therapeutic effects in treating conditions such as Alzheimer’s disease and bladder overactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Alvameline maleate can be synthesized through a series of chemical reactions involving the formation of the tetrazole ring and the subsequent attachment of the pyridine moiety. The synthetic route typically involves the following steps:

Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.

Attachment of the Pyridine Moiety: The tetrazole intermediate is then reacted with a suitable pyridine derivative under basic conditions to form the final alvameline structure.

Industrial Production Methods: : The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process also involves purification steps, such as recrystallization and chromatography, to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Alvamelinmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alvamelin kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Die Reduktion von Alvamelin kann zur Bildung reduzierter Derivate führen.

Substitution: Alvamelin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Tetrazolrings

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen erfordern häufig das Vorhandensein einer Base, wie Natriumhydroxid oder Kaliumcarbonat

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, reduzierte Derivate und substituierte Alvamelinverbindungen .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement in Alzheimer's Disease

Alvameline maleate has been evaluated in several clinical trials focusing on its efficacy in improving cognitive function among Alzheimer's patients. Research indicates that compounds targeting the M1 receptor can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with Alzheimer's disease .

Table 1: Clinical Trials Involving this compound

| Study Phase | Year | Participants | Outcome Measures | Results |

|---|---|---|---|---|

| Phase II | 2002 | 300 | Cognitive function (ADAS-cog) | Showed significant improvement over placebo |

| Phase III | 2004 | 500 | Global functioning (CGIC) | No significant difference from placebo due to adverse effects |

Neuroprotection and Neuroplasticity

Studies have demonstrated that this compound may promote neuroplasticity and protect against neurotoxic effects. Preclinical models have shown that it enhances synaptic function and may support recovery following traumatic brain injury .

Case Study: Neuroprotective Effects

In a rat model of traumatic brain injury, this compound administration resulted in:

- Improved cognitive performance in maze tests.

- Increased levels of brain-derived neurotrophic factor (BDNF), suggesting enhanced neuroplasticity.

Adverse Effects and Limitations

While this compound shows promise, clinical trials have highlighted significant adverse effects, including gastrointestinal disturbances and increased salivation. These side effects have limited its clinical utility despite initial positive findings regarding cognitive enhancement .

Table 2: Reported Adverse Effects in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 15 |

| Diarrhea | 10 |

| Increased salivation | 20 |

Wirkmechanismus

Alvameline maleate exerts its effects by interacting with muscarinic acetylcholine receptors. It acts as a partial agonist at the M1 receptor, enhancing cholinergic neurotransmission. Additionally, it functions as an antagonist at the M2 and M3 receptors, inhibiting their activity. This dual action makes this compound effective in modulating various physiological processes, such as cognitive function and bladder control .

Molecular Targets and Pathways

M1 Receptor: this compound binds to the M1 receptor, leading to increased intracellular calcium levels and enhanced neurotransmitter release.

M2 and M3 Receptors: By antagonizing these receptors, this compound reduces their inhibitory effects on neurotransmitter release and smooth muscle contraction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Milameline: Ein weiterer muskarinischer Rezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.

Sabcomeline: Ein selektiver M1-Rezeptoragonist, der auf sein Potenzial bei der Behandlung kognitiver Störungen untersucht wurde.

Tazomeline: Ein muskarinischer Rezeptoragonist mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit: : Die einzigartige Kombination aus partieller Agonistaktivität am M1-Rezeptor und Antagonistaktivität an den M2- und M3-Rezeptoren von Alvamelinmaleat unterscheidet es von anderen ähnlichen Verbindungen. Diese doppelte Wirkung bietet eine größere Bandbreite therapeutischer Wirkungen und macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Alvameline maleate, a muscarinic agonist, has been investigated primarily for its potential application in treating cognitive impairments associated with Alzheimer's disease (AD). Its biological activity is primarily linked to its interaction with muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive function. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical trials, safety profile, and comparative analysis with other cholinergic agents.

This compound acts as an agonist at muscarinic acetylcholine receptors. By stimulating these receptors, it enhances cholinergic neurotransmission, which is often impaired in neurodegenerative conditions like AD. The M1 receptor subtype is particularly important for cognitive processes such as learning and memory.

Pharmacological Profile

Key Characteristics:

- Target Receptors: Primarily M1 muscarinic receptors.

- Pharmacological Effects: Increases acetylcholine levels and improves synaptic plasticity.

- Potential Benefits: Improvement in cognitive function and reduction of symptoms associated with Alzheimer's disease.

Clinical Trials and Efficacy

Alvameline has undergone various clinical trials to assess its efficacy and safety profile. Notably, studies have shown that while it may improve cognitive scores, it also presents challenges related to side effects.

Case Study Overview

Safety Profile

The safety profile of this compound indicates a range of side effects commonly associated with muscarinic agonists. These include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Increased salivation

- Sweating

- Frequent urination

These side effects can limit the clinical utility of this compound despite its potential cognitive benefits.

Comparative Analysis

When comparing this compound to other cholinergic agents such as donepezil and rivastigmine, several factors come into play:

| Drug Name | Mechanism | Efficacy in AD | Common Side Effects |

|---|---|---|---|

| This compound | M1 Agonist | Moderate | GI issues, sweating |

| Donepezil | AChE Inhibitor | High | Nausea, insomnia |

| Rivastigmine | AChE Inhibitor | Moderate to High | Nausea, vomiting |

Alvameline's mechanism differs from that of AChE inhibitors like donepezil and rivastigmine, which directly prevent the breakdown of acetylcholine. This fundamental difference influences both efficacy and side effect profiles.

Eigenschaften

CAS-Nummer |

219581-36-9 |

|---|---|

Molekularformel |

C13H19N5O4 |

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

YKFYFAAWVQGVTP-BTJKTKAUSA-N |

SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alvameline maleate; Lu 25-109-M |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.